molecular formula C15H12FN3O2 B7831220 methyl 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

methyl 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B7831220
M. Wt: 285.27 g/mol
InChI Key: GKKNRZJPPLXYEM-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring substituted with a fluorophenyl group and a pyrrolyl group, along with a carboxylate ester functional group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between hydrazine and a suitable diketone or β-diketone derivative. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, methyl 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is studied for its potential biological activities. It has shown promise in antiviral, anti-inflammatory, and anticancer assays, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it valuable in the design of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which methyl 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolyl group contributes to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

  • Methyl 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

  • Methyl 1-(4-nitrophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Uniqueness: Methyl 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate stands out due to the presence of the fluorine atom, which significantly affects its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom enhances the compound's stability and binding affinity, making it a valuable compound in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and versatile applications make it a compound of great interest for future studies and developments.

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-21-15(20)13-10-17-19(12-6-4-11(16)5-7-12)14(13)18-8-2-3-9-18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKNRZJPPLXYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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